molecular formula C8H6F3LiO3S B6218630 lithium(1+) 3-methoxy-4-(trifluoromethyl)benzene-1-sulfinate CAS No. 2751615-69-5

lithium(1+) 3-methoxy-4-(trifluoromethyl)benzene-1-sulfinate

Cat. No.: B6218630
CAS No.: 2751615-69-5
M. Wt: 246.1
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Description

Lithium(1+) 3-methoxy-4-(trifluoromethyl)benzene-1-sulfinate is a chemical compound with a complex structure that includes a lithium ion, a methoxy group, a trifluoromethyl group, and a benzene ring with a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 3-methoxy-4-(trifluoromethyl)benzene-1-sulfinate typically involves the reaction of 3-methoxy-4-(trifluoromethyl)benzenesulfonyl chloride with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under controlled temperature conditions to ensure the complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity of the product, production volume, and cost considerations. The use of automated reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 3-methoxy-4-(trifluoromethyl)benzene-1-sulfinate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide group.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfonic acids, while reduction can produce sulfinates or sulfides

Scientific Research Applications

Lithium(1+) 3-methoxy-4-(trifluoromethyl)benzene-1-sulfinate has several scientific research applications, including:

    Chemistry: The compound is used as a reagent or intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It can be used in biochemical studies to investigate the effects of sulfonate-containing compounds on biological systems.

    Medicine: The compound’s derivatives may have potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It is used in the production of specialty chemicals, including surfactants, dyes, and polymers.

Mechanism of Action

The mechanism of action of lithium(1+) 3-methoxy-4-(trifluoromethyl)benzene-1-sulfinate involves its interaction with specific molecular targets and pathways. The sulfonate group can form strong ionic interactions with positively charged sites on proteins or enzymes, potentially inhibiting their activity. The methoxy and trifluoromethyl groups can modulate the compound’s lipophilicity and membrane permeability, influencing its distribution and efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to lithium(1+) 3-methoxy-4-(trifluoromethyl)benzene-1-sulfinate include:

  • Lithium(1+) 4-methoxybenzenesulfonate
  • Lithium(1+) 3-trifluoromethylbenzenesulfonate
  • Lithium(1+) 4-methoxy-3-trifluoromethylbenzenesulfonate

Uniqueness

This compound is unique due to the presence of both methoxy and trifluoromethyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the sulfonate and lithium ions provides a distinctive set of properties that can be exploited in various scientific and industrial applications.

Properties

CAS No.

2751615-69-5

Molecular Formula

C8H6F3LiO3S

Molecular Weight

246.1

Purity

95

Origin of Product

United States

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